6-Fluoroquinoline-3-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoroquinoline-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIVBRZNLLCONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoroquinoline 3 Sulfonyl Fluoride and Analogous Structures
Construction of the 6-Fluoroquinoline (B108479) Core
The formation of the quinoline (B57606) ring system is a foundational step in the synthesis of the target molecule. A variety of methods have been developed over the years, ranging from traditional acid-catalyzed cyclizations to modern transition-metal-catalyzed reactions.
Classical Cyclization and Condensation Approaches for Fluoroquinolines
Several named reactions in organic chemistry provide reliable pathways to quinoline derivatives and can be adapted for the synthesis of fluoroquinolines. These methods typically involve the condensation of anilines with carbonyl compounds under acidic conditions.
Skraup Synthesis : This reaction involves the synthesis of quinolines by heating anilines with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. wikipedia.org For the synthesis of a 6-fluoroquinoline, 6-fluoroaniline would be the starting material. The glycerol is first dehydrated to acrolein, which then undergoes a conjugate addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com The reaction is known for being vigorous, and the use of a moderator like ferrous sulfate is common. wikipedia.org
Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.com This method is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org The α,β-unsaturated carbonyl compound can be prepared in situ from two carbonyl compounds, a method known as the Beyer method. wikipedia.org
Combes Quinoline Synthesis : This method involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst to form a 2,4-substituted quinoline. wikipedia.orgdrugfuture.com The reaction proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclodehydration. nih.gov
Friedländer Synthesis : In this approach, a 2-aminoaryl aldehyde or ketone is condensed with a compound containing an α-methylene group, such as a ketone, to form a quinoline derivative. wikipedia.orgjk-sci.com The reaction can be catalyzed by either acids or bases. alfa-chemistry.comnih.gov This method is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com
| Classical Synthesis | Reactants | Conditions | Key Features |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong Acid (e.g., H₂SO₄), Heat | Vigorous reaction, often requires a moderator. wikipedia.org |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (Lewis or Brønsted) | Can be a one-pot reaction if the unsaturated carbonyl is formed in situ. wikipedia.org |
| Combes Synthesis | Aniline, β-Diketone | Acid Catalyst | Forms 2,4-disubstituted quinolines. wikipedia.org |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-methylene | Acid or Base Catalyst | Versatile and straightforward. wikipedia.orgnih.gov |
Palladium-Catalyzed Cyclization and C-H Activation for Quinoline Synthesis
Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency and broader substrate scope under milder reaction conditions. Palladium catalysts have been particularly successful in the synthesis of quinolines. rsc.org
Palladium-catalyzed reactions can facilitate the construction of the quinoline ring through various pathways, including the oxidative cyclization of aryl allyl alcohols and anilines. scispace.com This method can proceed without the need for acids or bases and tolerates a range of functional groups. scispace.com Another approach involves the one-pot synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes, catalyzed by palladium. rsc.org
Furthermore, palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of aromatic compounds, enabling the synthesis of complex quinoline derivatives. rsc.org This strategy allows for the formation of C-C and C-N bonds at positions that are otherwise difficult to access.
Regioselective Functionalization of the Quinoline Nucleus
Once the quinoline core is formed, the next critical step is the introduction of a functional group at the C-3 position, which will later be converted to the sulfonyl fluoride (B91410). Directing the substitution to the C-3 position can be challenging due to the inherent reactivity of the quinoline ring. nih.gov
Transition-metal-catalyzed C-H functionalization has become a prominent strategy for achieving regioselectivity. nih.gov While the C-2 and C-8 positions are often more readily functionalized due to the directing effect of the nitrogen atom (or N-oxide), methods for C-3 functionalization have been developed. nih.govresearchgate.net These can involve the use of specific directing groups or the careful selection of catalysts and reaction conditions to favor substitution at the desired position. nih.gov For instance, a hetero-Diels-Alder cycloaddition of in situ generated azadienes with terminal alkynes provides a metal-free approach for the regioselective synthesis of C-3 functionalized quinolines. organic-chemistry.org
Introduction of the Sulfonyl Fluoride Moiety at the C-3 Position
The sulfonyl fluoride group is a key functional moiety in the target molecule. Its introduction is typically achieved in the later stages of the synthesis, often from a precursor such as a sulfonic acid or a sulfonyl chloride.
Conversion from Sulfonyl Chlorides via Halogen Exchange
A common and well-established method for the synthesis of sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chlorides. nih.gov This reaction, often referred to as a Finkelstein-type reaction, involves treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF). researchgate.netorganic-chemistry.org
The reaction conditions for this conversion can vary. While early methods involved boiling aqueous solutions of potassium fluoride, ccspublishing.org.cn newer protocols have been developed to improve yields and substrate scope, especially for less reactive sulfonyl chlorides. The use of potassium bifluoride (KHF₂) has been shown to be effective for converting both alkyl and aryl sulfonyl chlorides to their corresponding sulfonyl fluorides under mild conditions. ccspublishing.org.cn The success of this method is attributed to the increased nucleophilicity of the fluoride ion at the water/organic interface. ccspublishing.org.cn
To obtain the necessary quinoline-3-sulfonyl chloride precursor, one could potentially perform a chlorosulfonation reaction on the 6-fluoroquinoline core, although care must be taken to control the regioselectivity.
| Fluorinating Agent | Substrate | Conditions | Key Advantages |
| Potassium Fluoride (KF) | Sulfonyl Chlorides | Aqueous solution, heat | Readily available and inexpensive. ccspublishing.org.cn |
| Potassium Bifluoride (KHF₂) | Sulfonyl Chlorides | Biphasic (water/organic) | Mild conditions, high yields, avoids hydrolysis. ccspublishing.org.cn |
Direct Fluorosulfonylation from Sulfur Precursors
More direct methods for the introduction of the sulfonyl fluoride group are also being explored to streamline the synthetic process. These methods aim to avoid the preparation and handling of the often unstable sulfonyl chloride intermediates. nih.gov
Direct fluorosulfonylation can be achieved through radical-based approaches. rsc.org For example, the generation of fluorosulfonyl radicals from various precursors allows for their addition to alkenes and arenes. rsc.org Another modern approach involves the electrochemical oxidative coupling of thiols or disulfides with a fluoride source like potassium fluoride. rhhz.netacs.org This method is considered environmentally benign as it avoids the need for additional oxidants. rhhz.netacs.org
Recent research has also focused on the development of bifunctional fluorosulfonyl radical precursors that can participate in switchable carbo-fluorosulfonylation and hydro-fluorosulfonylation of alkenes under photocatalytic conditions. cell.comdntb.gov.ua These advanced methods offer new avenues for the efficient synthesis of a diverse range of sulfonyl fluorides. cell.com
From Thiols and Disulfides
The synthesis of heteroaryl sulfonyl fluorides from the corresponding thiols or disulfides is a practical and widely used method. This transformation is typically a two-step process involving the initial oxidation of the thiol or disulfide to a sulfonyl chloride, followed by a halogen exchange reaction to yield the sulfonyl fluoride.
A convenient method for the oxidation of heteroaromatic thiols to sulfonyl chlorides utilizes aqueous sodium hypochlorite at low temperatures. This approach is rapid and avoids the use of hazardous chlorine gas. The resulting sulfonyl chloride is often unstable and is immediately treated with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), to furnish the more stable sulfonyl fluoride. This method has been successfully applied to a variety of heteroaromatic thiols, making it a plausible route for the synthesis of 6-fluoroquinoline-3-sulfonyl fluoride from 6-fluoroquinoline-3-thiol.
| Starting Material | Reagents | Key Features |
| Heteroaryl Thiol | 1. aq. NaOCl2. KF or KHF₂ | - Rapid reaction- Avoids chlorine gas- Good for unstable sulfonyl chlorides |
| Heteroaryl Disulfide | Selectfluor™ | - One-pot oxidation and fluorination- Requires excess of expensive reagent |
Another approach involves the direct conversion of disulfides to sulfonyl fluorides using an excess of an electrophilic fluorinating agent that also acts as an oxidant, such as Selectfluor™. This one-pot procedure simplifies the synthetic sequence, though it may require a larger amount of the expensive fluorinating reagent.
From Sulfinic Acids and Sulfonates
Sulfinic acids and their salts (sulfinates) are versatile intermediates in the synthesis of sulfonyl fluorides. The conversion of a sulfinic acid to a sulfonyl fluoride typically involves an oxidative fluorination step. Various reagents can be employed for this transformation, including electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Alternatively, sulfonate salts or sulfonic acids can be converted to sulfonyl fluorides. A one-pot, two-step procedure has been developed where the sulfonic acid or sulfonate is first converted to the corresponding sulfonyl chloride using a chlorinating agent like cyanuric chloride. This is followed by an in-situ halogen exchange with a fluoride source such as potassium bifluoride (KHF₂) to yield the sulfonyl fluoride nih.govresearchgate.netprinceton.edursc.org. This method is advantageous as it starts from readily available and stable sulfonic acids. For the target molecule, 6-fluoroquinoline-3-sulfonic acid would be the required precursor.
| Starting Material | Reagents | Key Features |
| Sulfinic Acid/Sulfinate | Electrophilic Fluorinating Agent (e.g., NFSI) | - Direct oxidative fluorination |
| Sulfonic Acid/Sulfonate | 1. Chlorinating Agent (e.g., Cyanuric Chloride)2. Fluoride Source (e.g., KHF₂) | - One-pot, two-step procedure- Starts from stable precursors |
From Sulfonamides
Primary sulfonamides can serve as precursors to sulfonyl fluorides. A practical method involves the activation of the sulfonamide with a pyrylium salt, such as Pyry-BF₄, in the presence of a chloride source like magnesium chloride (MgCl₂) to form the sulfonyl chloride in situ. Subsequent treatment with potassium fluoride (KF) provides the desired sulfonyl fluoride prepchem.com. This method is notable for its mild conditions and high chemoselectivity, allowing for the late-stage functionalization of complex molecules. To apply this to the target compound, one would require 6-fluoroquinoline-3-sulfonamide as the starting material.
| Starting Material | Reagents | Key Features |
| Primary Sulfonamide | 1. Pyry-BF₄, MgCl₂2. KF | - Mild reaction conditions- High chemoselectivity |
Carbon-Sulfur Bond Formation and Subsequent Fluorination
Transition Metal-Catalyzed (e.g., Pd, Cu, Bi) Sulfonylation and Fluorination
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. Palladium and copper catalysts are commonly employed for the sulfonylation of aryl and heteroaryl halides or pseudohalides. For instance, a palladium-catalyzed coupling of an aryl halide with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), can generate an intermediate sulfinate, which is then treated with an electrophilic fluorinating agent to yield the sulfonyl fluoride.
While C-H activation strategies for the sulfonylation of quinolines have been developed, they often show selectivity for the C2, C5, or C8 positions. Achieving C3 selectivity can be challenging. However, specific directing groups or tailored catalytic systems could potentially be developed to favor C3 functionalization of the 6-fluoroquinoline core. Bismuth-catalyzed methods have also been reported for the synthesis of aryl sulfonyl fluorides from aryl boronic acids, offering a transition-metal-free alternative.
| Catalyst | Substrates | Key Features |
| Palladium (Pd) | Aryl/Heteroaryl Halides, SO₂ Surrogate, Fluorinating Agent | - Good functional group tolerance- Relies on pre-functionalized quinoline |
| Copper (Cu) | Aryl/Heteroaryl Halides, Sulfinate Source | - Often cost-effective |
| Bismuth (Bi) | Aryl Boronic Acids, SO₂ Source, Fluorinating Agent | - Transition-metal-free alternative |
A plausible route for the synthesis of this compound could involve a Sandmeyer-type reaction starting from 3-amino-6-fluoroquinoline. Diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source would yield 6-fluoroquinoline-3-sulfonyl chloride. Subsequent treatment with a fluoride source would provide the target compound. A modern variation of the Sandmeyer reaction for the synthesis of sulfonyl chlorides utilizes DABSO as an SO₂ surrogate and a copper catalyst nih.govorganic-chemistry.org.
Radical-Mediated Approaches
Radical-mediated reactions offer an alternative pathway for the introduction of a sulfonyl fluoride group. These methods often involve the generation of an aryl or heteroaryl radical, which is then trapped by a sulfur dioxide surrogate. The resulting sulfonyl radical can then be fluorinated to give the desired product. Photoredox catalysis and other radical initiation methods can be employed to generate the initial radical species from various precursors, such as diazonium salts or carboxylic acids. While this approach has been demonstrated for a range of aromatic systems, its application to achieve C3-selectivity on a quinoline ring would need to be specifically investigated.
Electrochemical Synthesis
Electrochemical methods provide a green and efficient alternative for the synthesis of sulfonyl fluorides. The electrochemical oxidative coupling of thiols and a fluoride source, such as potassium fluoride, has been shown to be effective for the synthesis of a variety of aryl, heteroaryl, and alkyl sulfonyl fluorides nih.govwikipedia.orgresearchgate.net. This method avoids the need for external chemical oxidants and often proceeds under mild conditions with a broad substrate scope. Starting from 6-fluoroquinoline-3-thiol, this electrochemical approach could offer a direct and environmentally friendly route to this compound.
| Method | Starting Material | Key Features |
| Electrochemical Oxidation | Thiol or Disulfide | - Green and sustainable- Avoids chemical oxidants- Mild reaction conditions |
Green Chemistry Considerations in Sulfonyl Fluoride Synthesis
The synthesis of sulfonyl fluorides has traditionally relied on methods that can be hazardous and environmentally taxing, often involving corrosive reagents like potassium bifluoride (KHF₂) or toxic gases. rsc.org Modern synthetic chemistry has pivoted towards greener alternatives that minimize waste, reduce energy consumption, and utilize less toxic reagents.
Recent advancements have focused on developing eco-friendly protocols for sulfonyl fluoride synthesis. rsc.org One such approach utilizes potassium fluoride (KF) as the sole fluorine source, paired with a green oxidant like sodium hypochlorite (NaOCl·5H₂O), starting from readily available and stable substrates such as thiols and disulfides. rsc.org This method is advantageous as it often requires minimal purification and avoids the use of costly or toxic reagents. rsc.org
Another significant green chemistry approach involves conducting the synthesis in water, an environmentally benign solvent. chromatographyonline.com Surfactant-based catalytic systems have been developed to enable nucleophilic fluorination of sulfonyl chlorides in aqueous media, achieving high conversions to the desired sulfonyl fluorides. chromatographyonline.com This methodology is particularly promising for pharmaceutical applications as it can be applied under physiological conditions. chromatographyonline.com The by-products of these green methods are often non-toxic salts, such as sodium chloride and potassium chloride, which further enhances their environmental credentials. nih.govresearchgate.net
The table below summarizes some green chemistry approaches for the synthesis of sulfonyl fluorides.
| Starting Material | Fluorine Source | Oxidant/Catalyst | Solvent | Key Advantages |
| Thiols/Disulfides | Potassium Fluoride (KF) | Sodium Hypochlorite (NaOCl·5H₂O) | Acetic Acid | Stable substrates, minimal purification, non-toxic by-products. rsc.org |
| Sulfonyl Chlorides | Potassium Fluoride (KF) | Surfactant-based catalyst | Water | Environmentally benign solvent, applicable to pharmaceutical probes. chromatographyonline.com |
| Thiols/Disulfides | Potassium Fluoride (KF) | SHC5® | Not specified | Safe, low-cost, scalable, non-toxic by-products. nih.gov |
Late-Stage Functionalization Strategies for Fluoroquinoline-Sulfonyl Fluorides
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing functional groups into a complex molecule at a late step in the synthetic sequence. wikipedia.org This approach is particularly valuable for generating analogues of a lead compound for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov For a molecule like this compound, LSF could be a highly efficient method for its preparation from a pre-functionalized 6-fluoroquinoline precursor.
One of the most prominent applications of sulfonyl fluorides is in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov This type of reaction allows for the reliable and selective formation of covalent bonds between a sulfonyl fluoride and a suitable nucleophile, such as a phenol or an amine. nih.gov In the context of synthesizing this compound, an LSF approach could involve the conversion of a precursor, such as a 6-fluoroquinoline-3-sulfonic acid or a derivative thereof, into the target sulfonyl fluoride.
Methods for the late-stage introduction of the sulfonyl fluoride moiety often involve the in situ generation of a reactive intermediate. For example, sulfonic acids can be activated to form a transient sulfonyl chloride, which then undergoes a chloride-fluoride exchange to yield the sulfonyl fluoride. rsc.org Another strategy involves the palladium-catalyzed conversion of aryl bromides into sulfonyl fluorides using a sulfur dioxide surrogate and a fluorinating agent.
The table below outlines potential late-stage functionalization strategies for the synthesis of fluoroquinoline-sulfonyl fluorides.
| Precursor Functional Group | Reagents | Reaction Type | Potential Advantages |
| Sulfonic Acid | Trichloroacetonitrile (Cl₃CCN), Triphenylphosphine (PPh₃), Tetrabutylammonium fluoride (TBAF) | In situ sulfonyl chloride formation and fluoride exchange | Utilizes stable sulfonic acid precursors. rsc.org |
| Thiol | Sodium Hypochlorite (NaOCl), Potassium Bifluoride (KHF₂) | Oxidative chlorination and fluoride exchange | Tolerant of various functional groups. rsc.org |
| Aryl Bromide | Palladium catalyst, DABSO (a sulfur dioxide surrogate), N-fluorobenzenesulfonimide (NFSI) | Palladium-catalyzed sulfonylfluorination | Enables functionalization of aryl halides. rsc.org |
Purification and Characterization Methodologies
The purification and characterization of this compound and analogous organofluorine compounds require a suite of analytical techniques to ensure identity and purity.
Purification: Following synthesis, crude reaction mixtures containing sulfonyl fluorides are typically subjected to standard purification techniques. Column chromatography on silica gel is a common method for separating the desired product from unreacted starting materials and by-products. The choice of eluent is critical and is determined through preliminary analysis by thin-layer chromatography (TLC). In some cases, particularly with the advent of greener synthetic protocols, purification may be simplified to a simple filtration or extraction, avoiding the need for chromatography. rsc.org Recrystallization can also be an effective method for obtaining highly pure crystalline solids.
Characterization: A combination of spectroscopic and analytical methods is employed to confirm the structure and purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the number and environment of protons in the molecule, which is crucial for confirming the quinoline ring structure and the substitution pattern. ¹³C NMR is used to identify all carbon atoms in the molecule. For organofluorine compounds, ¹⁹F NMR is an indispensable tool, providing characteristic signals for the fluorine atoms on the quinoline ring and in the sulfonyl fluoride group. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The sulfonyl fluoride group will exhibit characteristic strong stretching vibrations for the S=O and S-F bonds.
Combustion Ion Chromatography (CIC): This technique can be used for the quantitative analysis of organofluorine compounds. chromatographyonline.comnih.gov The sample is combusted, converting the organically bound fluorine into hydrogen fluoride (HF), which is then absorbed and analyzed by ion chromatography. epa.gov
Reactivity and Reaction Mechanisms of 6 Fluoroquinoline 3 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity
The sulfonyl fluoride group in 6-fluoroquinoline-3-sulfonyl fluoride is exceptionally stable, yet it can be controllably activated to react with a variety of nucleophiles. semanticscholar.org This "click chemistry" reactivity allows for the efficient formation of new bonds under mild conditions, making it a valuable tool in chemical synthesis. sigmaaldrich.com The SuFEx reactions of this compound primarily involve the displacement of the fluoride ion from the sulfur atom by a nucleophile.
The reaction of sulfonyl fluorides with oxygen nucleophiles, such as phenols, leads to the formation of sulfonate esters. This transformation is a key application of SuFEx chemistry. researchgate.net While the S-F bond is robust, its reactivity can be unlocked, particularly with silyl-protected phenols. researchgate.net The reaction proceeds via the nucleophilic attack of the oxygen atom on the sulfur atom of the sulfonyl fluoride, with the subsequent elimination of a fluoride ion. The stability of the sulfonyl fluoride group minimizes undesired side reactions like hydrolysis. researchgate.net
The general stability of sulfonyl fluorides to hydrolysis, in contrast to more reactive sulfonyl chlorides, makes them ideal reagents for reactions in various solvents, including those containing water. theballlab.com The formation of sulfonate esters from sulfonyl fluorides has been demonstrated as a reliable method for connecting molecular fragments. nih.gov
Table 1: SuFEx Reactions of Aryl Sulfonyl Fluorides with Oxygen Nucleophiles
| Nucleophile | Product | Catalyst/Conditions | Reference |
| Phenols | Sulfonate Esters | Base (e.g., Cs2CO3) | organic-chemistry.org |
| Silyl-protected phenols | Sulfonate Esters | Mild conditions | researchgate.netresearchgate.net |
The synthesis of sulfonamides from sulfonyl fluorides and amines is a cornerstone of SuFEx chemistry. theballlab.comnih.gov Due to the inherent stability of the sulfonyl fluoride group, activation is often required to facilitate the reaction with nitrogen nucleophiles. theballlab.com Lewis acids, such as calcium triflimide [Ca(NTf2)2], have been shown to effectively activate the sulfonyl fluoride towards nucleophilic attack by a wide range of primary and secondary amines. theballlab.com This method allows for the synthesis of a diverse array of sulfonamides in good to excellent yields. theballlab.com
The reaction is tolerant of various functional groups and can be applied to both sterically and electronically diverse sulfonyl fluorides and amines. theballlab.com The use of a base can also promote the reaction; studies have shown that deprotonation of the amine nucleophile can favor the SuFEx pathway over competing reactions like nucleophilic aromatic substitution. bohrium.com This highlights the tunability of the reaction conditions to achieve the desired outcome.
Table 2: Synthesis of Sulfonamides from Aryl Sulfonyl Fluorides and Amines
| Amine Nucleophile | Product | Catalyst/Conditions | Key Finding | Reference |
| Primary and Secondary Amines | Sulfonamides | Ca(NTf2)2 | Effective activation of the sulfonyl fluoride | theballlab.com |
| Amines | Sulfonamides | LiHMDS | Deprotonation of amine favors SuFEx | bohrium.com |
| Various Amines | Sulfamides | Ca(NTf2)2/DABCO | Broad scope for sulfamide (B24259) synthesis | semanticscholar.org |
Recent advancements in SuFEx chemistry have expanded its scope to include reactions with carbon nucleophiles, enabling the formation of carbon-carbon bonds. researchgate.net This represents a significant extension of the utility of sulfonyl fluorides, allowing for the synthesis of aryl alkyl sulfones, which are important structural motifs in medicinal chemistry. researchgate.net
The reaction can be mediated by strong bases, such as lithium bis(trimethylsilyl)amide (LiHMDS), which facilitate the deprotonation of carbon pronucleophiles. researchgate.net A variety of carbon-based nucleophiles have been successfully employed, including esters, amides, heteroarenes, nitriles, and even other sulfones. researchgate.net These reactions typically proceed under mild conditions at room temperature, demonstrating the versatility and functional group tolerance of this methodology. researchgate.net The ability to form C-C bonds using SuFEx chemistry opens up new avenues for the late-stage functionalization of complex molecules. researchgate.net
Table 3: LiHMDS-Mediated SuFEx Reactions with Carbon Pronucleophiles
| Carbon Pronucleophile | Product Type | Key Features | Reference |
| Esters | α-Sulfone esters | Can undergo subsequent decarboxylation | researchgate.net |
| Amides | Amido-sulfones | Tolerant of various functional groups | researchgate.net |
| Alkyl heteroarenes | Aryl alkyl sulfones | Effective for benzothiazole (B30560) and pyridine (B92270) derivatives | researchgate.net |
| Nitriles | α-Cyano sulfones | Good yields | researchgate.net |
| Methyl sulfones/sulfonamides | Disulfones/Sulfonyl-sulfonamides | Demonstrates compatibility with oxidized sulfur species | researchgate.net |
Transformations Involving the Quinoline (B57606) Core
The quinoline ring of this compound is an aromatic system that can participate in substitution reactions. The presence of both a fluorine atom and a sulfonyl fluoride group significantly influences the electron density of the ring and, consequently, its reactivity towards electrophiles and nucleophiles.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The outcome of an EAS reaction on a substituted benzene (B151609) ring is largely governed by the electronic properties of the existing substituents. youtube.com In the case of this compound, the fluorine atom is an ortho-, para-directing deactivator, while the sulfonyl fluoride group is a strong deactivating and meta-directing group.
Predicting the site of electrophilic attack on the quinoline ring requires consideration of the combined directing effects of these two substituents, as well as the inherent reactivity of the quinoline nucleus itself. The sulfonyl fluoride group at the 3-position would strongly deactivate the ring, particularly the adjacent 2- and 4-positions. The fluorine at the 6-position would direct incoming electrophiles to the 5- and 7-positions, while also deactivating the ring. The interplay of these electronic effects would likely make electrophilic aromatic substitution on the this compound core challenging, requiring harsh reaction conditions. youtube.com
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for aryl halides bearing electron-withdrawing groups. libretexts.org The fluorine atom at the 6-position of the quinoline ring could potentially be displaced by a nucleophile. The success of such a reaction is contingent on the presence of strongly electron-withdrawing groups positioned ortho or para to the leaving group, which can stabilize the intermediate Meisenheimer complex. libretexts.orgnih.gov
Reactions at the Quinoline Nitrogen Atom (e.g., N-oxidation, quaternization)
The nitrogen atom of the quinoline ring in this compound is a key site for chemical modification, readily undergoing reactions such as N-oxidation and quaternization. These transformations are fundamental in altering the electronic properties and biological activity of the molecule.
N-oxidation: The lone pair of electrons on the quinoline nitrogen allows for oxidation to form the corresponding N-oxide. This reaction is typically achieved using oxidizing agents like dimethyldioxirane (B1199080) or peroxy acids. The formation of the N-oxide has significant consequences for the molecule's reactivity; it can activate the C2 and C4 positions of the quinoline ring towards nucleophilic attack. researchgate.netresearchgate.net The rate and yield of N-oxidation are influenced by the electronic nature of substituents on the quinoline ring. The presence of the electron-withdrawing sulfonyl fluoride group at C-3 and the fluorine atom at C-6 deactivates the ring, making the nitrogen less nucleophilic and thus requiring stronger oxidizing conditions compared to unsubstituted quinoline. researchgate.net
Quaternization: The quinoline nitrogen can also act as a nucleophile, reacting with alkylating agents to form quaternary ammonium (B1175870) salts. This reaction is a cornerstone for developing permanently ionized derivatives, which has been a strategy employed for other fluoroquinolones to enhance their antibacterial and antibiofilm activities. sciforum.netresearchgate.netnih.gov The reaction typically involves treating the fluoroquinoline with an alkyl halide. The reactivity in quaternization reactions is sensitive to both electronic and steric factors. mdpi.com While the electron-withdrawing groups on this compound reduce the nucleophilicity of the nitrogen, the reaction can still proceed, often requiring elevated temperatures or more reactive alkylating agents. mdpi.com The steric hindrance around the nitrogen atom is generally low in quinoline systems, allowing for efficient quaternization. researchgate.net
Table 1: Reactivity at the Quinoline Nitrogen
| Reaction Type | Reagents | Key Product Feature | Influence of Substituents (-F, -SO₂F) |
|---|---|---|---|
| N-Oxidation | Peroxy acids (e.g., m-CPBA), Dimethyldioxirane | Quinoline N-oxide | Electron-withdrawing groups decrease nitrogen nucleophilicity, requiring stronger reaction conditions. |
| Quaternization | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Quaternary ammonium salt | Reduced nitrogen nucleophilicity necessitates more reactive alkylating agents or higher temperatures. |
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways and Intermediates
Mechanistic studies on related quinoline and sulfonyl fluoride compounds provide insights into the probable reaction pathways for this compound. Nucleophilic aromatic substitution (SNAr) at the sulfonyl fluoride group is a key transformation. This reaction is thought to proceed through an addition-elimination pathway, involving the formation of a trigonal bipyramidal intermediate at the sulfur atom. nih.gov The high stability of the S-F bond means that this reaction often requires specific activation. nih.gov
In reactions involving the quinoline N-oxide derivative, a common pathway involves the activation of the N-oxide, followed by a nucleophilic attack at the C2 position. For instance, in deoxygenative heteroarylation, the N-oxide attacks an activating agent (like an N-sulfonyl-1,2,3-triazole), which facilitates a subsequent nucleophilic attack at the C2 position by a triazolyl anion, leading to the C2-functionalized quinoline and regeneration of the activating species. beilstein-journals.org
Radical pathways have also been identified for reactions involving sulfonyl fluorides, particularly in the functionalization of alkenes. researchgate.net While less common for aromatic sulfonyl fluorides, under specific photochemical or electrochemical conditions, the formation of a fluorosulfonyl radical could initiate transformations. researchgate.net
Role of Catalysis and Additives
Catalysis plays a crucial role in many transformations involving fluoroquinolones and sulfonyl fluorides. For instance, copper catalysts have been effectively used in the electrochemical amination of quinoline N-oxides. mdpi.com In these reactions, the catalyst is believed to facilitate the activation of C-H bonds and the formation of a C-N bond through a redox cycle involving Cu(I), Cu(II), and potentially Cu(III) species. mdpi.com
In the context of fluoroquinolone chemistry, metal complexes (e.g., Cu(II)) have been conjugated to molecules like ciprofloxacin (B1669076) to create "catalytic antibiotics" capable of cleaving DNA. nih.govnih.gov This highlights the potential for metal-based catalysis to mediate the reactivity of the broader fluoroquinolone class.
Additives are also critical. In nucleophilic fluorination reactions on azaarenes, Lewis acids can be used to coordinate to the quinoline nitrogen. This coordination sterically disfavors reactions at the C2 position, thereby increasing selectivity for attack at the C4 position. acs.org In other reactions, bases are used to generate nucleophiles in situ or to neutralize acidic byproducts, driving the reaction forward. The choice of solvent can also dramatically alter reaction outcomes, as seen in the electrochemical coupling of quinoline N-oxide with morpholine, where switching from acetonitrile (B52724) to dichloromethane (B109758) changes the site of functionalization from the ortho to the para position. mdpi.com
Table 2: Catalysts and Additives in Related Transformations
| Reaction Type | Catalyst/Additive | Role | Example System |
|---|---|---|---|
| Electrochemical Amination | Cu(OAc)₂ | C-H bond activation, C-N bond formation | Quinoline N-oxide + Morpholine mdpi.com |
| DNA Cleavage | Cu(II) complexes | Oxidative cleavage of phosphodiester bonds | Ciprofloxacin-nuclease conjugates nih.gov |
| C-H Fluorination | Lewis Acids | Coordinate to nitrogen, direct regioselectivity | Quinoline derivatives acs.org |
| Deoxygenative Heteroarylation | N/A (activator used) | N-oxide activation | Quinoline N-oxide + N-sulfonyl-1,2,3-triazole beilstein-journals.org |
Influence of the Fluorine Atom at C-6 on Molecular Reactivity
The fluorine atom at the C-6 position is not merely a passive substituent; it actively modulates the electronic and steric properties of the entire molecule, significantly influencing its reactivity.
Inductive and Resonance Effects
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the benzene portion of the quinoline ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr). The -I effect withdraws electron density from the ring system, making the carbon atoms more electrophilic. researchgate.net This is a critical factor in the enhanced antimicrobial potency of many fluoroquinolone antibiotics, as the fluorine at C-6 is often cited as a key contributor to improved activity. mdpi.comnih.gov
While fluorine also possesses a +R (resonance) effect due to its lone pairs, which can donate electron density to the aromatic system, the inductive effect is generally considered to be dominant in influencing the reactivity of aryl fluorides. The interplay of these effects modifies the electron distribution throughout the quinoline scaffold. researchgate.net For instance, the electron-withdrawing nature of the C-6 fluorine atom will also influence the basicity and nucleophilicity of the quinoline nitrogen, making it less basic compared to the non-fluorinated analogue.
Steric Considerations
The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. nih.gov Consequently, the steric hindrance caused by the fluorine atom at the C-6 position is minimal. This lack of significant steric bulk means that it generally does not impede the approach of reagents to other reactive sites on the molecule, such as the C-7 position or the sulfonyl fluoride group at C-3. nih.gov This is advantageous in drug design, as it allows for the electronic benefits of fluorination without introducing significant steric clashes that might prevent binding to a biological target. nih.gov While its direct steric impact is small, its electronic influence can direct the regioselectivity of reactions at other positions, as seen in studies of other substituted quinolines. acs.org
Synthetic Utility and Applications in Advanced Chemical Synthesis
6-Fluoroquinoline-3-sulfonyl fluoride (B91410) as a Versatile Synthetic Building Block
6-Fluoroquinoline-3-sulfonyl fluoride has emerged as a valuable and versatile building block in modern organic synthesis. Its unique combination of a quinoline (B57606) core, a fluorine substituent, and a sulfonyl fluoride functional group provides a platform for constructing a wide array of complex molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, while the fluorine atom can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity. researchgate.net The sulfonyl fluoride moiety acts as a highly chemoselective electrophile, particularly known for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net This "click" reactivity allows for the efficient and modular assembly of complex structures under mild conditions. researchgate.net
The reactivity of the sulfonyl fluoride group is central to its utility. It is relatively stable to hydrolysis and many common reaction conditions, yet it can be activated to react with a variety of nucleophiles. nih.govresearchgate.net This controlled reactivity makes it an ideal handle for late-stage functionalization, enabling the introduction of diverse molecular fragments into the quinoline core. The stability of the S-F bond, compared to other sulfonyl halides, allows for greater functional group tolerance in synthetic sequences. nih.gov
The this compound scaffold serves as an excellent starting point for the synthesis of more complex, polycyclic heterocyclic systems. The sulfonyl fluoride group can be transformed into other functional groups or used as a linchpin to connect different molecular fragments. For instance, the reaction of sulfonyl fluorides with various nucleophiles, such as amines or phenols, can lead to the formation of sulfonamides and sulfonate esters, respectively. These reactions are often high-yielding and can be used to build intricate molecular architectures. researchgate.net
The synthesis of novel heterocyclic compounds is crucial for the development of new pharmaceuticals and materials. The incorporation of the fluoroquinoline moiety can impart desirable properties to the final products. researchgate.net While specific examples detailing the use of this compound in the construction of complex heterocyclic frameworks are not extensively documented in the provided search results, the general reactivity of sulfonyl fluorides suggests its potential in this area. For example, intramolecular reactions involving a nucleophile elsewhere on a molecule attached to the sulfonyl group could lead to the formation of novel fused ring systems. The principles of using building blocks like 2-fluoromalonic acid to create fluorinated quinolines and other heterocycles highlight the synthetic strategies that can be applied. researchgate.netarabjchem.org
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. This compound is an ideal scaffold for DOS due to the versatile reactivity of the sulfonyl fluoride group. The SuFEx reaction, a cornerstone of click chemistry, allows for the rapid and efficient diversification of the core scaffold. nih.gov By reacting this compound with a library of nucleophiles (e.g., amines, phenols, thiols), a large and diverse collection of compounds can be generated with minimal purification. researchgate.netnih.gov
This approach has been demonstrated with other sulfonyl fluoride-containing hubs, such as 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), which can be used to create a wide variety of heterocyclic structures through cycloaddition reactions, followed by further diversification via SuFEx. nih.govrsc.org The application of this strategy to this compound would allow for the systematic exploration of the chemical space around this privileged scaffold, facilitating the discovery of new bioactive molecules. The modular nature of this approach is highly advantageous, enabling the generation of compound libraries with a wide range of functionalities and stereochemical complexities. rsc.org
| Reaction Type | Reactant | Product | Potential Application |
| Sulfonamide Formation | Primary/Secondary Amines | 6-Fluoroquinoline-3-sulfonamides | Medicinal Chemistry Scaffolds |
| Sulfonate Ester Formation | Phenols/Alcohols | 6-Fluoroquinoline-3-sulfonate esters | Probes for Chemical Biology |
| SuFEx Click Chemistry | Aryl Silyl (B83357) Ethers | Aryl 6-fluoroquinoline-3-sulfonates | Materials Science |
Precursor in Materials Science Research
The unique properties of the this compound scaffold also make it an attractive precursor for the development of new materials. The rigid quinoline core can be incorporated into larger structures to create materials with defined shapes and properties. The fluorine atom can enhance thermal stability and introduce hydrophobicity, while the sulfonyl fluoride group provides a reactive handle for polymerization or surface modification.
In polymer chemistry, this compound can be used as a monomer or a cross-linking agent. The sulfonyl fluoride group can react with difunctional or polyfunctional nucleophiles to form polysulfonamides or polysulfonates. These polymers may exhibit interesting properties due to the presence of the rigid, fluorinated quinoline backbone. The SuFEx reaction is particularly well-suited for polymer synthesis, as it is highly efficient and tolerant of a wide range of functional groups. nih.gov
In the realm of supramolecular chemistry, the quinoline moiety can participate in π-π stacking interactions, which can be used to direct the self-assembly of molecules into well-ordered structures. The sulfonyl fluoride group can be used to covalently capture these assemblies or to functionalize surfaces with self-assembling monolayers. While the direct use of this compound in these applications is not explicitly detailed, the principles of using similar building blocks in supramolecular assemblies, such as cucurbit rsc.orguril with fluoroquinolone antibiotics, demonstrate the potential for these types of interactions. rsc.org
Role as a Chemical Probe and Tool in Chemical Biology Research (Methodological Focus)
Sulfonyl fluorides have become indispensable tools in chemical biology for the study of protein function and for the identification of new drug targets. rsc.org Their utility stems from their ability to act as "privileged warheads" that can covalently modify specific amino acid residues in proteins. rsc.orgsemanticscholar.org this compound, with its embedded quinoline scaffold, can be used to design chemical probes that target specific protein families, such as kinases or proteases, where the quinoline moiety can act as a recognition element.
The sulfonyl fluoride group is a bioorthogonal electrophile, meaning it is stable in the cellular environment but can react with specific nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine. rsc.orgnih.gov This broad reactivity profile, beyond the commonly targeted cysteine, significantly expands the scope of proteins that can be targeted with covalent inhibitors. rsc.orgnih.gov The formation of a stable covalent bond allows for the durable and often irreversible inhibition of protein function, which can be a significant advantage for therapeutic applications. rsc.org
The rational design of covalent modifiers based on the this compound scaffold involves several key principles. First, the quinoline core must be appropriately substituted to provide non-covalent binding affinity and selectivity for the target protein. This initial binding event positions the sulfonyl fluoride "warhead" in close proximity to a nucleophilic amino acid residue in the protein's binding pocket. nih.gov
The reactivity of the sulfonyl fluoride can be tuned by modifying the electronic properties of the quinoline ring. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, leading to a faster rate of covalent bond formation. nih.gov The geometry of the linker connecting the recognition element to the sulfonyl fluoride is also critical for ensuring proper alignment for the reaction to occur. wuxiapptec.com The goal is to achieve a high "on-target" reaction rate while minimizing "off-target" reactions with other proteins, which can be achieved through a combination of high binding affinity and optimized warhead reactivity. researchgate.net
| Target Amino Acid | Mechanism of Covalent Modification | Significance in Chemical Biology |
| Serine | Nucleophilic attack by the hydroxyl group on the sulfur atom of the sulfonyl fluoride. | Inhibition of serine proteases and hydrolases. nih.gov |
| Tyrosine | Nucleophilic attack by the phenolate (B1203915) form of the tyrosine side chain. | Targeting kinases and other signaling proteins. rsc.org |
| Lysine | Nucleophilic attack by the unprotonated epsilon-amino group. | Modulating protein-protein interactions and enzyme activity. rsc.org |
| Threonine | Similar to serine, but generally less reactive. | Expanding the scope of targetable residues. nih.gov |
| Histidine | Nucleophilic attack by the imidazole (B134444) side chain. | Targeting enzymes with catalytic histidine residues. nih.govnih.gov |
Strategies for Functionalization and Labeling
The 6-fluoroquinoline (B108479) core and the sulfonyl fluoride group offer independent and complementary avenues for functionalization, allowing for the strategic introduction of various molecular complexities.
The 6-fluoroquinoline ring system is amenable to a variety of chemical modifications. rsc.org Electrophilic aromatic substitution reactions typically occur at the 5- and 8-positions. numberanalytics.com Furthermore, the nitrogen atom in the quinoline ring can be quaternized to form quinolinium salts, which can alter the electronic properties of the ring and serve as handles for further modification. wikipedia.org Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at various positions of the quinoline ring, provided a suitable handle (e.g., a halide) is present. numberanalytics.com For the 6-fluoroquinoline scaffold specifically, functionalization strategies often focus on modifications at other positions to build upon the beneficial properties imparted by the fluorine atom. researchgate.netmdpi.com
The sulfonyl fluoride moiety is a highly valuable functional group in chemical biology and drug discovery due to its unique reactivity profile. jenabioscience.com It is relatively stable under many synthetic conditions yet can react selectively with nucleophilic residues in proteins, such as serine, threonine, tyrosine, and lysine. jenabioscience.comnih.gov This reactivity makes sulfonyl fluorides excellent warheads for covalent inhibitors and activity-based probes.
Labeling Strategies:
The reactivity of the sulfonyl fluoride group makes this compound a promising reagent for biomolecule labeling. By attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the quinoline core, the resulting bifunctional molecule can be used to selectively label proteins and other biomolecules. The sulfonyl fluoride group will form a stable covalent bond with nucleophilic residues on the target molecule, while the reporter group allows for detection and visualization. This strategy has been successfully employed with other aryl sulfonyl fluorides for chemical proteomics and target identification studies. nih.govresearchgate.net The selective labeling of functional tyrosines in glutathione (B108866) transferases by sulfonyl fluoride probes highlights the potential for this approach. nih.gov
Below is an interactive data table summarizing potential functionalization and labeling strategies for this compound.
| Strategy | Target Site | Reagents and Conditions | Potential Application |
| Functionalization | |||
| Electrophilic Aromatic Substitution | C5 and C8 positions of the quinoline ring | Nitrating agents (HNO3/H2SO4), Halogenating agents (NBS, NCS) | Introduction of nitro or halo groups for further modification. |
| N-Alkylation/Quaternization | Quinoline Nitrogen | Alkyl halides | Modification of electronic properties, formation of ionic liquids. |
| Transition-Metal Cross-Coupling | Requires prior halogenation of the quinoline ring | Palladium or Copper catalysts with boronic acids, alkenes, or alkynes | Formation of C-C and C-heteroatom bonds for library synthesis. |
| Nucleophilic Substitution | Sulfonyl fluoride group | Amines, alcohols, thiols | Synthesis of sulfonamides, sulfonic esters, and thioesters. |
| Labeling | |||
| Protein Labeling | Nucleophilic amino acid residues (Ser, Thr, Tyr, Lys) | Biomolecule in aqueous buffer | Covalent modification of proteins for activity-based profiling and target identification. |
| Probe Synthesis | Quinoline core (e.g., at a pre-functionalized position) | Fluorophores, biotin, or other tags with appropriate coupling chemistry | Creation of bifunctional probes for fluorescence imaging or affinity purification. |
Development of Novel Reagents and Catalysts
The unique structural features of this compound make it an attractive starting point for the development of novel reagents and catalysts.
Novel Reagents:
The reactivity of the sulfonyl fluoride group can be harnessed to develop new classes of reagents. For instance, by reacting this compound with different nucleophiles, a library of sulfonamide, sulfonate ester, and thioester derivatives can be synthesized. These new compounds may possess unique biological activities or serve as building blocks for more complex molecular architectures.
Furthermore, the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry can be applied. The sulfonyl fluoride moiety can react with silylated phenols or other nucleophiles under mild conditions to form robust linkages. This allows for the modular assembly of complex molecules, and this compound could serve as a key "clickable" hub in such synthetic strategies.
Novel Catalysts:
Quinoline derivatives have a long history of use as ligands in catalysis. nih.govmdpi.com The nitrogen atom can coordinate to a metal center, and the rigid aromatic scaffold can provide a well-defined steric and electronic environment. By strategically functionalizing the 6-fluoroquinoline core of the title compound, new ligands for a variety of catalytic transformations can be designed. For example, the introduction of phosphine (B1218219) or amine groups at other positions on the quinoline ring could lead to the development of novel pincer-type ligands.
The inherent properties of the 6-fluoroquinoline moiety, such as its electronic nature and potential for hydrogen bonding, could influence the activity and selectivity of the resulting metal complexes. The development of quinoline-based catalysts has been a fruitful area of research, with applications in a wide range of chemical transformations. nih.govmdpi.com The derivatization of this compound offers a pathway to novel catalytic systems with potentially enhanced performance.
The following table outlines potential research directions for the development of novel reagents and catalysts derived from this compound.
| Development Area | Approach | Potential Outcome |
| Novel Reagents | ||
| SuFEx Chemistry | Reaction with silylated nucleophiles. | Modular synthesis of complex molecules and polymers. |
| Derivatization | Nucleophilic substitution at the sulfonyl fluoride. | Library of novel sulfonamides and sulfonate esters with potential biological activity. |
| Novel Catalysts | ||
| Ligand Synthesis | Introduction of coordinating groups (e.g., phosphines, amines) on the quinoline ring. | New ligands for transition-metal catalysis with tailored electronic and steric properties. |
| Organocatalysis | Quaternization of the quinoline nitrogen to form chiral salts. | Chiral organocatalysts for asymmetric synthesis. |
Computational and Theoretical Investigations of 6 Fluoroquinoline 3 Sulfonyl Fluoride
Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A DFT study of 6-fluoroquinoline-3-sulfonyl fluoride (B91410) would theoretically map out the energy changes that occur during a chemical reaction. This involves identifying the lowest energy pathways, known as reaction coordinates, and the highest energy points along these pathways, which are the transition states. Such studies provide insight into the kinetics and mechanisms of potential reactions involving the sulfonyl fluoride group, such as nucleophilic substitution. For instance, calculations could determine the activation energy required for a reaction with a nucleophile, indicating how readily the reaction might proceed.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule. An MEP map of 6-fluoroquinoline-3-sulfonyl fluoride would illustrate regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue). This analysis would be critical in predicting the compound's reactive behavior. For example, the map would likely show a significant positive electrostatic potential on the sulfur atom of the sulfonyl fluoride group, identifying it as a primary site for nucleophilic attack. Conversely, the fluorine and oxygen atoms would be expected to have negative potentials, indicating their role as potential sites for electrophilic interaction.
Conformational Landscape and Dynamics
This section would explore the different spatial arrangements, or conformations, that this compound can adopt. By rotating the sulfonyl fluoride group relative to the quinoline (B57606) ring, a computational scan would reveal the most stable conformations (energy minima) and the energy barriers to rotation. Molecular dynamics simulations could further be employed to understand how the molecule behaves over time at different temperatures, providing a view of its flexibility and the accessibility of different conformational states. This information is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. For this compound, this would involve calculating a variety of molecular descriptors, such as electronic properties (e.g., HOMO-LUMO gap), steric parameters, and topological indices. These descriptors would then be statistically correlated with experimentally determined or computationally predicted reactivity data (e.g., reaction rate constants). A successful QSRR model would allow for the prediction of reactivity for similar, yet untested, quinoline sulfonyl fluoride derivatives.
Prediction of Novel Reactivity and Selectivity Patterns
By integrating the findings from DFT, MEP, and conformational analyses, this section would aim to predict new or unexpected chemical behaviors of this compound. For example, the computational models might reveal a preference for a particular type of reaction (chemoselectivity) or a specific site on the molecule (regioselectivity) that would not be obvious from simple chemical intuition. This predictive power is one of the key benefits of computational chemistry, guiding future experimental work and the design of new synthetic pathways or novel molecules with desired properties.
Future Perspectives and Research Directions
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The traditional synthesis of aryl sulfonyl fluorides often involves multi-step processes employing harsh reagents. The future of synthesizing compounds like 6-Fluoroquinoline-3-sulfonyl fluoride (B91410) lies in the development of greener, more efficient, and atom-economical methods. Research is moving away from classical preparations, such as those starting from sulfonyl chlorides, which themselves can be challenging to prepare and handle. nih.govresearchgate.netmdpi.com
Recent breakthroughs point toward several promising directions:
Direct Synthesis from Thiols and Disulfides: A novel green chemistry approach allows for the conversion of readily available thiols and disulfides into sulfonyl fluorides. One such method uses potassium fluoride (KF) and a specialized activating agent (SHC5®), a process that is safe, cost-effective, and produces only non-toxic sodium and potassium salts as byproducts, minimizing environmental impact. osaka-u.ac.jpsciencedaily.com This approach is highly suitable for the scalable and environmentally friendly production of a wide range of sulfonyl fluorides, including heterocyclic variants. osaka-u.ac.jpsciencedaily.com
Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative by using electricity to drive the oxidative fluorination of thiols or disulfides. mdpi.comccspublishing.org.cn These reactions can often be performed at room temperature using simple fluoride sources like potassium fluoride, avoiding the need for harsh chemical oxidants. mdpi.com
Catalyst-Free and Metal-Free Approaches: To enhance sustainability, methods that avoid heavy metal catalysts are being developed. A one-pot, multi-component reaction has been devised to synthesize sulfonyl fluorides from aryltriazenes using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) and N-fluorobenzenesulfonimide (NFSI) without the need for a metal catalyst. researchgate.net
Synthesis in Aqueous Media: Performing reactions in water is a key goal of green chemistry. A method has been developed for the conjugate addition of sodium sulfite (B76179) to ethenesulfonyl fluoride in water to create β-sulfonyl aliphatic sulfonyl fluorides, with the product often obtainable by simple filtration. bohrium.com This highlights the potential for developing aqueous synthetic routes for other classes of sulfonyl fluorides.
These emerging methodologies promise to make the synthesis of complex sulfonyl fluorides like 6-Fluoroquinoline-3-sulfonyl fluoride more efficient, safer, and environmentally benign.
| Synthetic Starting Material | Key Reagents/Conditions | Advantages |
| Thiols / Disulfides | SHC5®, Potassium Fluoride (KF) | Green (non-toxic byproducts), Safe, Cost-effective, Scalable osaka-u.ac.jpsciencedaily.com |
| Thiols / Disulfides | Electrochemical Oxidation, KF | Sustainable, Avoids chemical oxidants, Mild conditions mdpi.comccspublishing.org.cn |
| Aryltriazenes | DABSO, NFSI, TFA | Metal-free, Catalyst-free, High yields researchgate.net |
| Sulfonamides | Pyrylium salt (Pyry-BF₄), MgCl₂, KF | Utilizes stable and common starting materials mdpi.comccspublishing.org.cn |
| Aryl Halides | Palladium Catalyst, DABSO, NFSI | One-pot procedure from common precursors mdpi.com |
Exploration of Unconventional Activation and Reactivity Modes
While the sulfonyl fluoride group is relatively stable, its reactivity can be unlocked under specific conditions, a feature that is central to its utility. Future research will focus on discovering and harnessing unconventional methods to activate the S-F bond and explore novel reaction pathways.
The cornerstone of sulfonyl fluoride reactivity is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry transformation. nih.govresearchgate.netresearchgate.net This reaction's reliability allows for the modular connection of molecular fragments. researchgate.net However, the inherent stability of the S-F bond often requires activation.
Key areas of exploration include:
Lewis Acid Catalysis: The latent reactivity of sulfonyl fluorides can be unveiled using catalysts. Calcium triflimide [Ca(NTf₂)₂], for instance, has been shown to act as a Lewis acid that activates sulfonyl fluorides, enabling them to react with amines to form sulfonamides under mild conditions. acs.org This strategy provides a unified approach to access not only sulfonamides but also sulfamides and sulfamates from their corresponding S(VI) fluoride precursors. acs.org
Photoredox and Light-Mediated Catalysis: Visible-light-mediated reactions represent a modern approach to activating stable functional groups. The synthesis of sulfonyl fluorides from arylazo sulfones under visible light illustrates the potential for using light to initiate novel transformations involving the sulfonyl fluoride moiety. researchgate.net
Diversity Oriented Clicking (DOC): This strategy uses highly functionalized "SuFExable" hubs, such as 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), which can undergo various transformations like Michael additions. nih.gov This allows for the rapid, modular assembly of structurally diverse compound libraries from a single core structure, greatly expanding the chemical space accessible from sulfonyl fluoride reagents. nih.gov
These unconventional activation modes will allow chemists to use the this compound scaffold in novel chemical transformations, moving beyond simple nucleophilic substitution to more complex, catalyzed, and light-driven reactions.
Integration into High-Throughput and Automated Synthesis Platforms
The robustness and reliability of SuFEx click chemistry make it exceptionally well-suited for modern, high-throughput discovery platforms. The future will see the increasing integration of sulfonyl fluoride chemistry into automated synthesis and screening systems to accelerate drug discovery and materials science.
The modular nature of SuFEx allows for the rapid generation of large libraries of compounds. researchgate.net Researchers have developed high-throughput medicinal chemistry (HTMC) platforms that leverage SuFEx reactions to quickly create and test hundreds of analogs. researchgate.net In this workflow, reactions can be performed in 96-well microtiter plates, and the resulting crude products can often be screened directly for biological activity without purification, dramatically speeding up the hit-to-lead process. researchgate.netresearchgate.net The development of "double-click" strategies, enabling sequential ligations, further enhances the power of this approach for building molecular complexity in an automated fashion. researchgate.net
For a building block like this compound, this means it can be readily incorporated into automated workflows. By reacting it with diverse libraries of nucleophiles (alcohols, amines), vast collections of novel quinoline-based compounds can be synthesized and screened for biological activity in a fraction of the time required by traditional methods.
Expansion of Structure-Enabled Chemical Library Generation
Sulfonyl fluorides are becoming indispensable tools for generating chemical libraries aimed at discovering new bioactive molecules. enamine.net Their ability to act as "warheads" that can covalently bind to proteins makes them particularly valuable for developing chemical probes and targeted inhibitors. nih.govrsc.org
Future efforts in this area will focus on:
Vast Virtual and Accessible Libraries: Commercial and academic repositories of sulfonyl fluoride building blocks are rapidly expanding. For example, the Enamine REAL (Readily Accessible) database contains over 700,000 virtual sulfonyl fluoride compounds that can be synthesized with a high success rate, providing immense opportunities for screening. enamine.net
Covalent Fragment Libraries: Sulfonyl fluorides are ideal for fragment-based drug discovery. Small molecule fragments containing a sulfonyl fluoride warhead can be screened against protein targets. nih.govmdpi.com If a fragment binds, the sulfonyl fluoride can form a covalent bond with a nearby nucleophilic amino acid residue (like tyrosine, lysine, or histidine), enabling sensitive detection of even weak binding events by mass spectrometry. nih.govacs.org
DNA-Encoded Libraries (DELs): Integrating sulfonyl fluoride warheads into DELs is a powerful strategy for discovering novel covalent inhibitors. acs.org This technology allows for the screening of billions of compounds simultaneously, and the inclusion of sulfonyl fluorides expands the range of protein targets that can be addressed.
The 6-fluoroquinoline (B108479) scaffold, known for its presence in many bioactive compounds, when combined with the sulfonyl fluoride warhead, becomes a high-value component for these next-generation chemical libraries.
Design of Next-Generation Sulfonyl Fluoride Reagents
As our understanding of the reactivity and biological interactions of sulfonyl fluorides deepens, the focus is shifting toward the rational design of next-generation reagents with precisely tailored properties. The goal is to create probes and inhibitors with enhanced selectivity, reactivity, and novel functionalities.
Key design strategies for the future include:
Tuning Reactivity and Selectivity: The reactivity of a sulfonyl fluoride is highly dependent on its electronic and steric environment. acs.org By modifying the aromatic scaffold, such as the 6-fluoroquinoline ring, researchers can fine-tune the electrophilicity of the sulfur center. This allows for the design of reagents that selectively react with one type of amino acid residue over another (e.g., tyrosine vs. lysine), which is crucial for developing highly specific covalent inhibitors. enamine.netacs.org
Multi-functional and Addressable Hubs: More complex reagents are being designed to allow for sequential and selective reactions. For example, but-3-ene-1,3-disulfonyl difluoride (BDF) was designed as a hub with multiple reactive sites that can be addressed independently, enabling the assembly of more complex molecular architectures. researchgate.net
Advanced Chemical Probes: The sulfonyl fluoride moiety is being incorporated into sophisticated chemical probes to study biological systems. This includes designing probes that covalently engage specific proteins, like cereblon, to modulate their function or to discover new ligands. nih.govrsc.org These probes can be appended with reporter tags, such as biotin (B1667282) or fluorescent dyes, to facilitate target identification and imaging. chinesechemsoc.org
By applying these design principles, a molecule like this compound can serve as a starting point for a new generation of highly sophisticated chemical tools for biology and medicine.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Fluoroquinoline-3-sulfonyl fluoride, and how can reaction conditions be optimized?
- Methodological Answer : Start with fluorinated quinoline precursors (e.g., 6-fluoroquinoline derivatives) and employ sulfonyl fluoride introduction via electrophilic substitution or nucleophilic displacement. Optimize reaction conditions (temperature, solvent polarity, and catalyst) based on fluorinated fragment synthesis protocols, such as those used in the 3F Library for fluorinated Fsp³-rich compounds . Monitor intermediates using HPLC or TLC to ensure regioselectivity. For fluorinated intermediates, consider trifluoromethylation or direct fluorination methods validated in analogous quinoline systems .
Q. Which analytical techniques are most effective for characterizing this compound, and how should potential interferences be addressed?
- Methodological Answer : Use NMR to confirm fluorine incorporation and sulfonyl fluoride functionality. Pair with LC-MS (ESI-negative mode) to detect hydrolysis products (e.g., sulfonic acids). For elemental analysis, ion chromatography or ion-selective electrodes (as in fluoride excretion studies ) can quantify free fluoride ions, which may arise from degradation. Address interferences by calibrating instruments with fluorinated standards and conducting control experiments in inert atmospheres to minimize hydrolysis .
Q. How can researchers assess the hydrolytic stability of this compound under physiological or experimental conditions?
- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 2–10) at 25–37°C, monitoring degradation via UV-Vis spectroscopy or NMR. Compare stability to structurally similar perfluorinated sulfonamides, where hydrolytic resistance correlates with electron-withdrawing substituents . Use Arrhenius plots to predict shelf-life under storage conditions. Include controls for trace water in solvents, as emphasized in fluorochemical handling guidelines .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations to map the electron density of the sulfonyl fluoride group and adjacent fluorine atoms. Compare activation energies for reactions with thiols vs. amines, leveraging computational models validated for perfluoroalkyl sulfonyl derivatives . Experimentally, use stopped-flow kinetics to measure reaction rates under varying nucleophile concentrations. Correlate results with Hammett parameters to quantify electronic effects .
Q. How can researchers design experiments to resolve contradictions in reported reactivity or stability data for this compound?
- Methodological Answer : Adopt a longitudinal panel study design, repeating key experiments under standardized conditions (e.g., humidity-controlled environments ). Use meta-analysis frameworks, such as the Fluoride Science Quality Assessment Worksheet, to evaluate study rigor and confounding variables (e.g., trace metal catalysts) . For conflicting biological activity data, apply dose-response assays in multiple cell lines to isolate compound-specific effects from matrix interference .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Combine molecular docking (for biomolecular interactions) and ab initio simulations (for reaction pathways). Train machine learning models on fluorinated sulfonyl compound datasets, incorporating descriptors like Fukui indices and frontier orbital energies. Validate predictions with microfluidic high-throughput screening, a method adapted from fluorinated fragment libraries .
Key Considerations for Researchers
- Contradiction Analysis : Address divergent data by contextualizing experimental conditions (e.g., solvent purity, temperature gradients) and applying frameworks like CATS theory to evaluate time-dependent effects .
- Safety Protocols : Follow guidelines for handling fluorinated compounds, including PPE and waste disposal, as outlined in SDS for analogous fluorochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
